![molecular formula C6H3ClN2S B1593008 2-Chlorothieno[2,3-d]pyrimidine CAS No. 83259-30-7](/img/structure/B1593008.png)

2-Chlorothieno[2,3-d]pyrimidine

Descripción general

Descripción

2-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-Chlorothieno[2,3-d]pyrimidine and its derivatives often involves the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .Molecular Structure Analysis

The molecular structure of 2-Chlorothieno[2,3-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

2-Chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can participate in the formation of pyrido[2,3-d]pyrimidines through a series of reactions .Physical And Chemical Properties Analysis

2-Chlorothieno[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 170.62 .Aplicaciones Científicas De Investigación

Anticancer Research

Pyrimidine derivatives have been studied for their potential in anticancer therapy. For instance, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis as they inhibited the CDK enzyme .

Anti-Microbial Activity

Novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized, indicating potential anti-microbial applications. These compounds could be further explored for their efficacy against various microbial strains .

Anti-Inflammatory Research

A large number of pyrimidines exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, suggesting that 2-Chlorothieno[2,3-d]pyrimidine could also be investigated for anti-inflammatory properties .

Synthesis and Characterization

The synthesis and characterization of novel pyrimidine derivatives, including those with a 2-chlorothieno[2,3-d]pyrimidine scaffold, are crucial for understanding their chemical properties and potential applications in various fields of research .

Cell Viability Assays

Pyrimidine derivatives are used in cell viability assays like the MTT assay, which measures the activity of mitochondria and therefore the viability of cells. This application is essential in research studies to evaluate the cytotoxicity of new compounds .

Drug Development

Compounds like 2-Chlorothieno[2,3-d]pyrimidine can be key intermediates in the synthesis of drugs with various therapeutic potentials. Their role in drug development processes is significant due to their versatile chemical structure allowing for multiple modifications .

Mecanismo De Acción

Target of Action

The primary target of 2-Chlorothieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. By interacting with this enzyme, 2-Chlorothieno[2,3-d]pyrimidine can influence the production and utilization of fatty acids within the cell .

Mode of Action

2-Chlorothieno[2,3-d]pyrimidine interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto the enzyme’s active site . This interaction can inhibit the enzyme’s activity, leading to changes in the cell’s fatty acid metabolism .

Biochemical Pathways

The interaction of 2-Chlorothieno[2,3-d]pyrimidine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as altered cell membrane composition and potentially disrupted cell signaling .

Result of Action

The molecular and cellular effects of 2-Chlorothieno[2,3-d]pyrimidine’s action primarily involve changes in fatty acid metabolism . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can disrupt normal cellular processes that depend on fatty acids, such as the formation of cell membranes and signaling molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chlorothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTHDZKNPJZPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632598 | |

| Record name | 2-Chlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83259-30-7 | |

| Record name | 2-Chlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

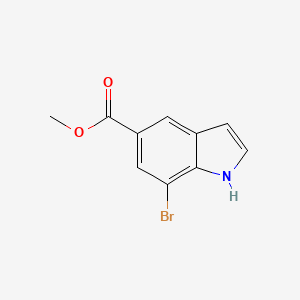

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)